Cas no 2248361-51-3 (Tert-butyl 2-amino-3-fluoro-6-methylbenzoate)

tert-ブチル 2-アミノ-3-フルオロ-6-メチル安息香酸エステルは、有機合成中間体として重要な化合物です。分子式C12H16FNO2、分子量225.26の本製品は、tert-ブチルエステル基による保護基としての安定性と、芳香環上のアミノ基とフッ素原子の反応性を併せ持つことが特徴です。特に医薬品中間体や機能性材料の合成において、選択的な官能基変換が可能な点が利点です。結晶性が良好で取扱いやすく、有機溶媒への溶解性にも優れています。フッ素原子の導入により電子効果を制御できるため、精密有機合成における多様な応用が期待されます。

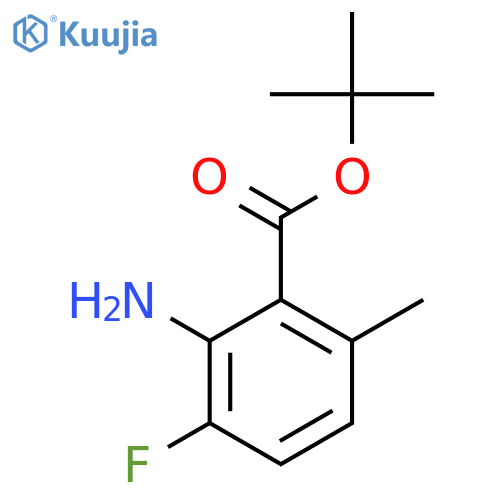

2248361-51-3 structure

商品名:Tert-butyl 2-amino-3-fluoro-6-methylbenzoate

Tert-butyl 2-amino-3-fluoro-6-methylbenzoate 化学的及び物理的性質

名前と識別子

-

- Tert-butyl 2-amino-3-fluoro-6-methylbenzoate

- 2248361-51-3

- EN300-6508374

-

- インチ: 1S/C12H16FNO2/c1-7-5-6-8(13)10(14)9(7)11(15)16-12(2,3)4/h5-6H,14H2,1-4H3

- InChIKey: HROWMCVQRRTURD-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(C)=C(C=1N)C(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 225.11650692g/mol

- どういたいしつりょう: 225.11650692g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 262

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 52.3Ų

Tert-butyl 2-amino-3-fluoro-6-methylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6508374-0.1g |

tert-butyl 2-amino-3-fluoro-6-methylbenzoate |

2248361-51-3 | 95.0% | 0.1g |

$476.0 | 2025-03-14 | |

| Enamine | EN300-6508374-0.05g |

tert-butyl 2-amino-3-fluoro-6-methylbenzoate |

2248361-51-3 | 95.0% | 0.05g |

$455.0 | 2025-03-14 | |

| Enamine | EN300-6508374-2.5g |

tert-butyl 2-amino-3-fluoro-6-methylbenzoate |

2248361-51-3 | 95.0% | 2.5g |

$1063.0 | 2025-03-14 | |

| Enamine | EN300-6508374-10.0g |

tert-butyl 2-amino-3-fluoro-6-methylbenzoate |

2248361-51-3 | 95.0% | 10.0g |

$2331.0 | 2025-03-14 | |

| Enamine | EN300-6508374-1.0g |

tert-butyl 2-amino-3-fluoro-6-methylbenzoate |

2248361-51-3 | 95.0% | 1.0g |

$541.0 | 2025-03-14 | |

| Enamine | EN300-6508374-0.25g |

tert-butyl 2-amino-3-fluoro-6-methylbenzoate |

2248361-51-3 | 95.0% | 0.25g |

$498.0 | 2025-03-14 | |

| Enamine | EN300-6508374-0.5g |

tert-butyl 2-amino-3-fluoro-6-methylbenzoate |

2248361-51-3 | 95.0% | 0.5g |

$520.0 | 2025-03-14 | |

| Enamine | EN300-6508374-5.0g |

tert-butyl 2-amino-3-fluoro-6-methylbenzoate |

2248361-51-3 | 95.0% | 5.0g |

$1572.0 | 2025-03-14 |

Tert-butyl 2-amino-3-fluoro-6-methylbenzoate 関連文献

-

2. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

2248361-51-3 (Tert-butyl 2-amino-3-fluoro-6-methylbenzoate) 関連製品

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 57707-64-9(2-azidoacetonitrile)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量